

# Spectroscopic Data of 2-Fluoro-6-hydroxybenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-6-hydroxybenzamide

Cat. No.: B065572

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Fluoro-6-hydroxybenzamide**, a valuable building block in medicinal chemistry. Due to the limited availability of experimental spectra in the public domain, this guide leverages predictive algorithms to offer insights into the compound's characteristic spectral features. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Fluoro-6-hydroxybenzamide**. These predictions are generated using established computational models and provide a foundational dataset for compound identification and characterization.

### Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.25	t	1H	H-4
~6.80	d	1H	H-3
~6.70	d	1H	H-5
~8.50	s (broad)	1H	-OH
~6.00	s (broad)	2H	-NH <sub>2</sub>

### Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~168	C=O
~158 (d, <sup>1</sup> JCF ≈ 245 Hz)	C-2
~155	C-6
~132	C-4
~115 (d, <sup>2</sup> JCF ≈ 20 Hz)	C-1
~112 (d, <sup>2</sup> JCF ≈ 15 Hz)	C-5
~108 (d, <sup>3</sup> JCF ≈ 5 Hz)	C-3

### Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	O-H Stretch (Phenolic)
3350 - 3150	Medium, Broad	N-H Stretch (Amide)
~1650	Strong	C=O Stretch (Amide I)
~1600	Medium	N-H Bend (Amide II)
1600, 1480	Medium	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Phenolic)
~1200	Strong	C-F Stretch

## Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
155	High	[M] <sup>+</sup> (Molecular Ion)
139	Medium	[M - NH <sub>2</sub> ] <sup>+</sup>
138	Medium	[M - OH] <sup>+</sup>
111	High	[M - C(O)NH <sub>2</sub> ] <sup>+</sup>
83	Medium	[C <sub>5</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data outlined above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Fluoro-6-hydroxybenzamide** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of **2-Fluoro-6-hydroxybenzamide** with dry potassium bromide. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Collect the sample spectrum.
  - Typical parameters:  $4\text{-}8\text{ cm}^{-1}$  resolution, 16-32 scans, data range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

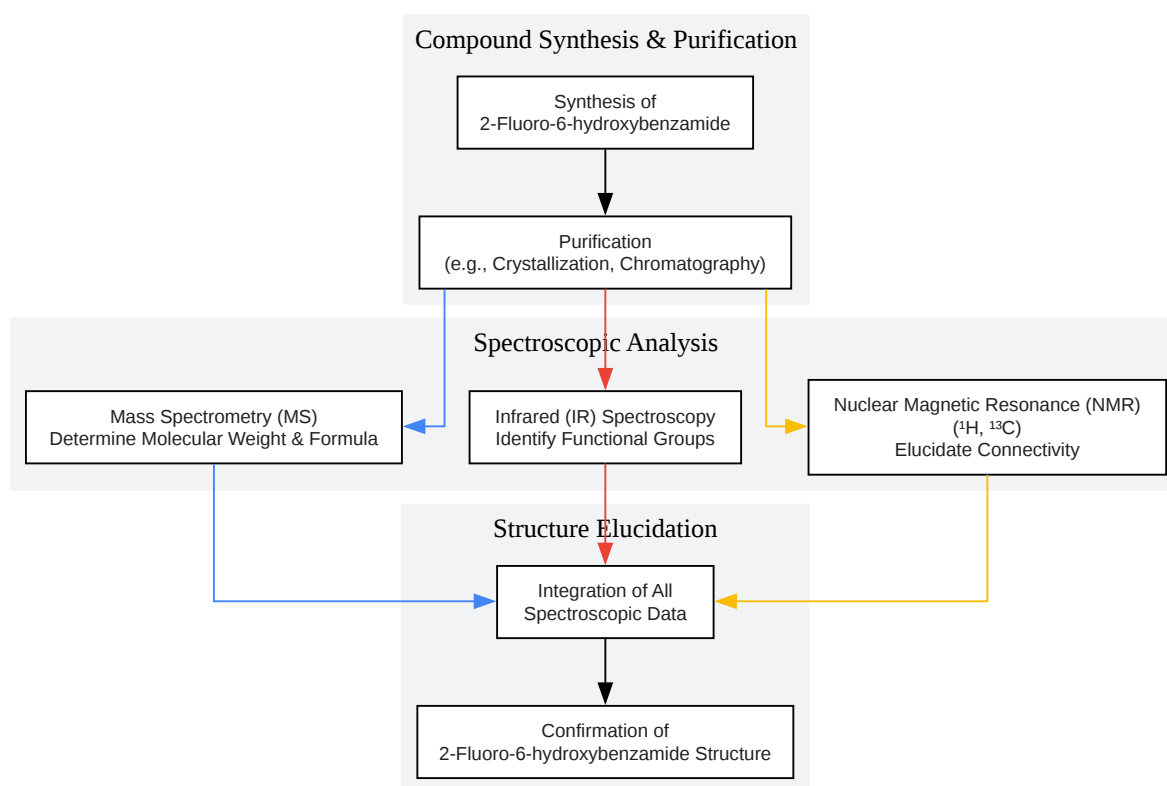
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-Fluoro-6-hydroxybenzamide** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Acquire data in full scan mode over a mass range of  $m/z$  50-300.
  - Typical EI parameters: electron energy of 70 eV.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2-Fluoro-6-hydroxybenzamide**.



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Caption: A workflow diagram for the synthesis, purification, and spectroscopic analysis of **2-Fluoro-6-hydroxybenzamide**.

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